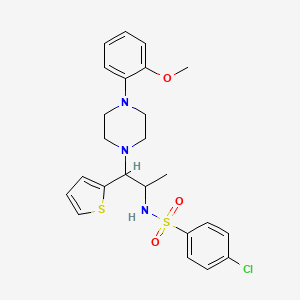

4-chloro-N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 4-(2-methoxyphenyl)piperazine moiety and a thiophen-2-yl group. The sulfonamide group is a well-established pharmacophore in medicinal chemistry, often associated with anticonvulsant, antimicrobial, and CNS-targeting activities . The piperazine ring enhances binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the thiophene group may improve lipophilicity and blood-brain barrier penetration . The 2-methoxyphenyl substituent on the piperazine could modulate receptor selectivity and metabolic stability .

Properties

IUPAC Name |

4-chloro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClN3O3S2/c1-18(26-33(29,30)20-11-9-19(25)10-12-20)24(23-8-5-17-32-23)28-15-13-27(14-16-28)21-6-3-4-7-22(21)31-2/h3-12,17-18,24,26H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCCNQLHTMODIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC)NS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, anticancer, and enzyme inhibition capabilities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C19H22ClN3O2S

- Molecular Weight : 389.91 g/mol

- CAS Number : [Not specified in sources]

The presence of the piperazine moiety and thiophene ring contributes to its diverse biological activities.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies on related sulfonamides have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the inhibition of bacterial enzymes critical for cell wall synthesis.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| 4-chloro-N-(...) | TBD | TBD |

Anticancer Activity

The anticancer potential of compounds featuring piperazine and thiophene rings has been extensively studied. For example, derivatives have been evaluated for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and FaDu (hypopharyngeal cancer) cells. In vitro studies suggest that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of anti-apoptotic proteins .

Case Study : A study demonstrated that a structurally similar piperazine derivative showed enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin, indicating the potential for developing new anticancer agents based on this scaffold .

Enzyme Inhibition

Enzyme inhibition is another significant aspect of the biological activity of this compound. It has been reported that derivatives containing the piperazine moiety exhibit inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. This inhibition is crucial for therapeutic applications in neurodegenerative diseases and urolithiasis.

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Strong Inhibition | |

| Urease | Moderate Inhibition |

The biological activities of 4-chloro-N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide can be attributed to several mechanisms:

- Interaction with Receptors : The piperazine ring facilitates binding to neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : The sulfonamide group plays a critical role in inhibiting key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. Its structure includes a piperazine ring, a thiophene moiety, and a benzenesulfonamide group, which contribute to its biological activity.

Molecular Weight

The molecular weight of 4-chloro-N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is approximately 394.91 g/mol.

Antidepressant Activity

Research has shown that compounds with similar structures to 4-chloro-N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide exhibit significant antidepressant effects. The piperazine ring is known for its ability to interact with serotonin receptors, which are crucial in mood regulation. Studies indicate that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs) or serotonin receptor agonists .

Anticancer Properties

The compound's sulfonamide group may confer anticancer properties by inhibiting carbonic anhydrase enzymes, which play a role in tumor growth and metastasis. In vitro studies have demonstrated that similar sulfonamide derivatives can induce apoptosis in cancer cell lines, suggesting potential for therapeutic use in oncology .

Neuroprotective Effects

The neuroprotective potential of 4-chloro-N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide has been explored in models of neurodegenerative diseases. Compounds with piperazine and thiophene structures have shown promise in protecting neuronal cells from oxidative stress and inflammation, which are key factors in diseases like Alzheimer's and Parkinson's .

Antimicrobial Activity

Studies have indicated that related compounds possess antimicrobial properties against various pathogens. The presence of the methoxyphenyl group enhances the lipophilicity of the molecule, facilitating membrane penetration and increasing its efficacy against bacterial strains .

Case Study 1: Antidepressant Efficacy

In a preclinical study, a derivative of the compound was tested for its ability to alleviate symptoms of depression in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-lifting effects compared to control groups .

Case Study 2: Cancer Cell Apoptosis

A study evaluating the anticancer effects of sulfonamide derivatives demonstrated that treatment with 4-chloro-N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide resulted in increased apoptosis markers in breast cancer cell lines. Flow cytometry analysis showed a higher percentage of cells undergoing programmed cell death compared to untreated controls .

Case Study 3: Neuroprotection in Animal Models

In a model of neurodegeneration induced by oxidative stress, administration of the compound led to a marked decrease in neuronal cell death. Behavioral assessments indicated improved cognitive function post-treatment, supporting its potential as a neuroprotective agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Containing Sulfonamides and Related Compounds

Substituted 4-Chloro-2-(4-Piperazin-1-yl) Quinazolines ()

- Structure : 4-Chloro-2-(piperazin-1-yl)quinazoline derivatives.

- Synthesis : Reacted 2,4-dichloroquinazoline with N-substituted piperazines under optimized conditions.

- Activity : Evaluated for anticonvulsant activity. The quinazoline core may target GABA receptors or voltage-gated ion channels, distinct from benzenesulfonamide mechanisms.

- Comparison : The target compound’s benzenesulfonamide group likely offers better CNS penetration than quinazoline’s planar heterocyclic structure. However, quinazolines may exhibit higher aqueous solubility due to their nitrogen-rich framework .

4-Chloro-N-[(2Z)-1-(2-Phenylethyl)piperidin-2-ylidene]benzenesulfonamide ()

- Structure : Features a piperidinylidene ring instead of piperazine and a phenylethyl group.

- Configuration : Z-geometry creates a rigid, planar structure, contrasting with the flexible propan-2-yl linker in the target compound.

- Activity: Not explicitly stated, but sulfonamides with piperidine/pyrrolidine motifs often target enzymes like carbonic anhydrase. The absence of thiophene may reduce affinity for neurotransmitter receptors .

N-(3-Chloro-2-(3-Nitrophenyl)-4-Oxoazetidin-1-yl)-2-(4-Phenylpiperazin-1-yl) Acetamide ()

- Structure: Combines a beta-lactam (azetidinone) ring with phenylpiperazine.

- Activity : Beta-lactams are typically antimicrobial, but the nitro group here may confer additional electrophilic reactivity.

- Its thiophene and methoxyphenyl groups may enhance CNS selectivity compared to the phenylpiperazine-azetidinone hybrid .

Thiophene- and Sulfonamide-Containing Analogues

1-(4-(2-Chloro-4-(Trifluoromethyl)phenyl)piperazin-1-yl)-4-(Thiophen-2-yl)butan-1-one ()

- Structure: Piperazine linked to thiophene via a butanone spacer.

- Comparison : The ketone spacer in this compound may increase metabolic instability compared to the target’s propan-2-yl group. The sulfonamide in the target could enhance binding to sulfonylurea receptors or ion channels .

N-(4-Methoxyphenyl)benzenesulfonamide ()

- Structure : Simplified benzenesulfonamide with a 4-methoxyphenyl group.

- Activity : Found in studies of sulfonamide bioactivity, possibly as antimicrobial or anti-inflammatory agents.

- Comparison : The absence of piperazine and thiophene limits its CNS applications. The methoxy group’s position (para vs. ortho in the target) may alter electronic effects and metabolic pathways .

Piperazine-Benzamide Hybrids ()

- Structure : Piperazine linked to benzamide and chlorinated benzothiadiazin or isoxazole groups.

- Activity : Likely targets enzymes or receptors influenced by the benzothiadiazin moiety (e.g., diuretics or antihypertensives).

- Comparison : The target’s benzenesulfonamide group may offer broader anticonvulsant or antipsychotic activity compared to benzamide derivatives, which are more niche in application .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide, and how can purity be optimized?

- Methodology :

- Stepwise Coupling : Start with the synthesis of the piperazine-thiophene-propan-2-yl intermediate via nucleophilic substitution (e.g., coupling 2-methoxyphenylpiperazine with a thiophene-containing alkyl halide). Use anhydrous conditions and catalysts like K₂CO₃ in DMF to enhance yield .

- Sulfonamide Formation : React the intermediate with 4-chlorobenzenesulfonyl chloride in dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

- Troubleshooting : Monitor for byproducts (e.g., unreacted sulfonyl chloride) using TLC. Recrystallize from ethanol/water to remove polar impurities .

Q. How should researchers validate the structural identity of this compound?

- Analytical Workflow :

- NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for N–CH₂), thiophene protons (δ 6.8–7.2 ppm), and sulfonamide NH (δ 7.5–8.0 ppm). Compare with analogs in (e.g., δ 7.74 for aromatic protons in benzenesulfonamide derivatives) .

- Mass Spectrometry : Use ESI-MS to confirm molecular weight (calc. ~550–600 g/mol). Look for [M+H]⁺ and [M+Na]⁺ adducts .

- X-ray Crystallography (if crystalline): Resolve the 3D structure to confirm stereochemistry at the propan-2-yl center .

Advanced Research Questions

Q. What strategies can resolve contradictions in receptor binding assays for this compound?

- Case Study : If conflicting data arise (e.g., partial agonist vs. antagonist activity at serotonin receptors):

- Receptor Profiling : Use radioligand displacement assays (e.g., 5-HT₁A/2A) with varying concentrations (1 nM–10 µM). Include reference standards like WAY-100635 (5-HT₁A antagonist) to calibrate results .

- Functional Assays : Pair binding data with cAMP accumulation or calcium flux assays to assess downstream signaling. For example, highlights fluorophenyl-piperazine analogs with dual activity .

- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers. Use software like GraphPad Prism to model dose-response curves .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- In Silico Workflow :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding to target receptors (e.g., dopamine D₂ or σ-1 receptors). Focus on the sulfonamide and piperazine moieties as key pharmacophores .

- ADME Prediction : Employ SwissADME to estimate logP (target <5), solubility (≥50 µM), and CYP450 inhibition risks. Modify substituents (e.g., methoxy vs. ethoxy groups) to improve bioavailability .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze hydrogen bonds between the sulfonamide group and conserved residues (e.g., Asp³.32 in GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.